molecular formula C17H27N5O2 B6720929 N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide

N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide

Cat. No.: B6720929
M. Wt: 333.4 g/mol
InChI Key: FOBVKVPRZZENKB-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its unique molecular structure, which includes a cyclopentylmethyl group, an ethylpyrimidinyl group, and a methylpropanamide backbone

Properties

IUPAC Name

N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-4-14-18-10-13(11-19-14)21-16(24)22-17(2,3)15(23)20-9-12-7-5-6-8-12/h10-12H,4-9H2,1-3H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBVKVPRZZENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)NC(C)(C)C(=O)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the cyclopentylmethyl group: This can be achieved through the alkylation of cyclopentane with a suitable alkyl halide.

    Synthesis of the ethylpyrimidinyl group: This step involves the construction of the pyrimidine ring, which can be synthesized through a condensation reaction between an aldehyde and a diamine, followed by alkylation to introduce the ethyl group.

    Coupling reactions: The final step involves coupling the cyclopentylmethyl and ethylpyrimidinyl groups with the methylpropanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopentylmethyl)-2-[(2-methylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide
  • N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-4-yl)carbamoylamino]-2-methylpropanamide
  • N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-ethylpropanamide

Uniqueness

N-(cyclopentylmethyl)-2-[(2-ethylpyrimidin-5-yl)carbamoylamino]-2-methylpropanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific disciplines.

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